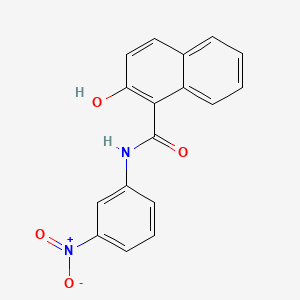

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide

CAS No.: 65190-34-3

Cat. No.: VC16082926

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65190-34-3 |

|---|---|

| Molecular Formula | C17H12N2O4 |

| Molecular Weight | 308.29 g/mol |

| IUPAC Name | 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C17H12N2O4/c20-15-9-8-11-4-1-2-7-14(11)16(15)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21) |

| Standard InChI Key | CUYSXRBZVPNZAD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |

Introduction

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide, also known as a derivative of naphthalene, is a compound that features a hydroxyl group and a nitrophenyl moiety attached to a naphthalene backbone. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Synthesis Methods

The synthesis of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. Common methods include:

-

Nitration of Phenol: Introduction of the nitro group on the phenolic ring.

-

Coupling Reactions: Reaction of the nitrophenol with naphthalene derivatives to form the carboxamide linkage.

Biological Activities

Research has indicated that compounds similar to 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide exhibit various biological activities:

-

Antibacterial Activity: Some derivatives have shown effectiveness against strains like Staphylococcus aureus and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

-

Antimycobacterial Activity: Certain analogs have demonstrated promising results against mycobacterial infections, suggesting potential applications in treating tuberculosis .

Table 2: Comparative SAR Analysis

| Compound | MIC (µM) against S. aureus | MIC (µM) against M. tuberculosis |

|---|---|---|

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | Not specified | Not specified |

| N-(3-propoxyphenyl)-naphthalene-2-carboxamide | 12 | 23 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume